molecular formula C24H16ClN3O3S B15035227 N-{[2-chloro-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-1-benzofuran-2-carboxamide

N-{[2-chloro-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-1-benzofuran-2-carboxamide

Cat. No.: B15035227
M. Wt: 461.9 g/mol
InChI Key: GHZJOPHZMJBONJ-UHFFFAOYSA-N
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Description

N-{[2-chloro-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-1-benzofuran-2-carboxamide is an organic compound that belongs to the class of benzoxazole derivatives.

Chemical Reactions Analysis

This compound undergoes several types of chemical reactions, including:

    Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and benzoxazole moieties.

    Hydrolysis: It can be hydrolyzed under acidic or basic conditions to yield various products.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and toluene, along with catalysts such as palladium on carbon and copper sulfate . Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

N-{[2-chloro-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-1-benzofuran-2-carboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-{[2-chloro-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-1-benzofuran-2-carboxamide involves its interaction with various molecular targets and pathways. In antimicrobial applications, it disrupts the cell membrane integrity of bacteria and fungi, leading to cell death . In anticancer applications, it inhibits the proliferation of cancer cells by inducing apoptosis and interfering with cell cycle progression .

Comparison with Similar Compounds

Similar compounds to N-{[2-chloro-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-1-benzofuran-2-carboxamide include other benzoxazole derivatives such as:

These compounds share similar structural features but differ in their specific functional groups and biological activities.

Properties

Molecular Formula

C24H16ClN3O3S

Molecular Weight

461.9 g/mol

IUPAC Name

N-[[2-chloro-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl]-1-benzofuran-2-carboxamide

InChI

InChI=1S/C24H16ClN3O3S/c1-13-6-9-17-20(10-13)31-23(26-17)15-7-8-16(25)18(11-15)27-24(32)28-22(29)21-12-14-4-2-3-5-19(14)30-21/h2-12H,1H3,(H2,27,28,29,32)

InChI Key

GHZJOPHZMJBONJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N=C(O2)C3=CC(=C(C=C3)Cl)NC(=S)NC(=O)C4=CC5=CC=CC=C5O4

Origin of Product

United States

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